1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-11(20)9-3-5-10(21-2)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKOXARWBJXEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxyphenyl group and a triazolopyrimidine moiety linked via a thioether bond. Its molecular formula is with a molecular weight of approximately 305.37 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance:
- A derivative similar to our compound showed IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines, outperforming standard chemotherapeutic agents in certain cases .
- Another study demonstrated that triazolo compounds induced apoptosis in MDA-MB-231 breast cancer cells, increasing pro-apoptotic gene expression while decreasing anti-apoptotic markers .
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains:
- A related triazolo compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
- In vitro assays revealed that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound's ability to inhibit enzymes is noteworthy:
- Studies have reported that triazolo derivatives exhibit inhibitory effects on acetylcholinesterase and alkaline phosphatase, which are crucial for neurological function and metabolic processes .
- These properties indicate potential applications in treating neurodegenerative diseases and metabolic disorders.
Case Studies
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 and H157. The results indicated a significant reduction in cell viability compared to controls, with an IC50 value of 0.24 µM for EGFR inhibition .
- Antimicrobial Testing : In a comparative analysis of antimicrobial activity, the compound was tested against multiple bacterial strains. It exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
The mechanisms underlying the biological activities of this compound include:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the triazole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antibiotics and antifungal agents .
Anticancer Potential
Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary results suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Anti-inflammatory Effects
Compounds with a similar structure have been studied for their anti-inflammatory effects. The presence of the methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Properties
Emerging evidence points to the neuroprotective effects of triazole derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Nanomaterials Development
The unique chemical structure of this compound allows it to be incorporated into nanomaterials for drug delivery systems. Its ability to form stable complexes with metals can also be exploited in creating novel nanocomposites with enhanced mechanical and thermal properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that derivatives similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds based on the triazole framework could inhibit cell proliferation effectively. Specifically, derivatives showed IC50 values in the micromolar range against breast cancer cells, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Key Features of Triazolopyrimidine Derivatives
*Calculated molecular weight based on structural formula.
Key Observations:
Substituent Diversity : The target compound’s 4-methoxyphenyl and thioether groups contrast with RG7774’s bulky tert-butyl and tetrazole substituents , VAS2870’s aromatic benzoxazole , and the indole moiety in ’s derivative . These substituents influence lipophilicity, solubility, and target binding.
Molecular Weight Range : Most analogs fall within 350–500 g/mol, with the target compound (349.39 g/mol) being relatively compact compared to the piperazine-containing derivative (497.55 g/mol) .
Sulfur-Containing Groups : The thioether in the target compound and propylthio in ’s derivative may enhance stability or modulate electron distribution, affecting reactivity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yields?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:
- Cyclocondensation : Reacting 4-methoxybenzaldehyde derivatives with thiourea or substituted pyrimidine precursors under acidic conditions to form the triazole ring .
- Thioether linkage : Coupling the triazolopyrimidine intermediate with a 4-methoxyphenylthioethyl ketone fragment via nucleophilic substitution. Catalysts like copper iodide or palladium on carbon enhance reactivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C to stabilize intermediates and improve regioselectivity .
Q. What spectroscopic techniques are essential for structural elucidation and purity assessment?
- NMR : Analyze and NMR to confirm the presence of the methoxyphenyl group (δ 3.8 ppm for OCH) and triazolopyrimidine protons (δ 8.2–8.9 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in aromatic coupling .
- IR : Identify characteristic peaks for C=O (1680–1700 cm) and S-C (650–750 cm) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Antimicrobial : Broth microdilution assay for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural validation?
- Case study : If NMR signals for the triazole and pyrimidine protons overlap, use deuterated solvents (DMSO-d) and variable-temperature NMR to split peaks .
- Contradictory IR data : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to confirm bond vibrations .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Q. How does substitution at the triazole or pyrimidine ring affect structure-activity relationships (SAR)?
| Substituent | Biological Activity | Source |
|---|---|---|
| 3-Methyl (current compound) | Moderate COX-2 inhibition (IC = 1.2 µM) | |
| 4-Ethoxyphenyl | Enhanced anticancer activity (HeLa IC = 0.8 µM) | |
| Piperazine linkage | Improved solubility but reduced kinase affinity |
Q. What computational methods identify potential biological targets for this compound?
- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain, PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore modeling : Align with known triazolopyrimidine inhibitors (e.g., ticagrelor analogues) to predict shared targets .
Q. How should researchers address conflicting bioactivity data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media to minimize variability .
- Dose-response validation : Perform IC determinations with 8–10 concentration points and nonlinear regression analysis (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
